molecular formula C7H5NO5 B1329567 4-Hydroxy-3-nitrobenzoic acid CAS No. 616-82-0

4-Hydroxy-3-nitrobenzoic acid

Cat. No. B1329567
CAS RN: 616-82-0
M. Wt: 183.12 g/mol
InChI Key: QRYSWXFQLFLJTC-UHFFFAOYSA-N
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Patent
US04835306

Procedure details

To a 5-liter, 3-necked, round-bottom flask is added 532 g of NaOH in 3 liters of water and 520 g of 4-chloro-3-nitrobenzoic acid. The solution is heated to reflux (100° C.) under nitrogen and stirred for 10 hours. Upon completion, the reaction is cooled to room temperature and neutralized with concentrated hydrochloric acid. The product is isolated by filtration, washed with 3 liters of cold water and dried in a vacuum oven at 30° C. overnight at 3 mm Hg. The yield is 430 g (90 percent) of 4-hydroxy-3-nitrobenzoic acid with a melting point of 182° C.-183° C.
Name
Quantity
532 g
Type
reactant
Reaction Step One
Quantity
520 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.Cl[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15]>O>[OH:1][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
532 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
520 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed with 3 liters of cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 30° C. overnight at 3 mm Hg
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
OC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.